Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromoethyl group and a methoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- typically involves the reaction of 2-bromoethylamine with p-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include reduced forms of the bromoethyl and methoxyphenyl groups.
Scientific Research Applications
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(p-methoxyphenyl)
- Urea, 1-(2-bromoethyl)-3-(p-hydroxyphenyl)
- Urea, 1-(2-bromoethyl)-3-(p-methylphenyl)
Uniqueness
Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is unique due to the presence of both the bromoethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.
Properties
CAS No. |
73953-62-5 |
---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI Key |
UNBVAZRRTCJETG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.